1-Fluoro-4-iodobenzene
Overview
Description
1-Fluoro-4-iodobenzene, also known as 4-fluoroiodobenzene, is an organic compound with the molecular formula C₆H₄FI. It is a halogenated derivative of benzene, where a fluorine atom and an iodine atom are substituted at the para positions of the benzene ring. This compound is a versatile building block in organic synthesis and radiochemistry .
Mechanism of Action
Target of Action
It is known to be a versatile building block in 18f radiochemistry .
Mode of Action
1-Fluoro-4-iodobenzene is used in various transition metal-mediated carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biochemical Pathways
Its role in transition metal-mediated c-c and c-n cross-coupling reactions suggests it may influence a variety of biochemical pathways, depending on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, its role in transition metal-mediated C-C and C-N cross-coupling reactions suggests it could contribute to the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
1-Fluoro-4-iodobenzene plays a significant role in various biochemical reactions. It is commonly used in transition metal-mediated carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions . These reactions are essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound interacts with enzymes and proteins that facilitate these coupling reactions, such as palladium catalysts and silver oxide . The nature of these interactions involves the formation of intermediate complexes that enable the transfer of functional groups, leading to the desired product.
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes. It influences cell function by participating in biochemical pathways that involve cell signaling and gene expression. The compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways . Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The compound’s ability to participate in cross-coupling reactions also highlights its role in facilitating the formation of new chemical bonds, which is crucial for various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, where it can exert its biochemical effects.
Preparation Methods
1-Fluoro-4-iodobenzene can be synthesized through various methods:
Diazotization Reaction: One common method involves the diazotization of 4-fluoroaniline followed by iodination. In this process, 4-fluoroaniline is first converted to its diazonium salt using sodium nitrite and hydrochloric acid.
Direct Iodination: Another method involves the direct iodination of fluorobenzene using iodine and a suitable oxidizing agent such as sodium periodate in the presence of acetic acid.
Chemical Reactions Analysis
1-Fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. .
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Fluoro-4-iodobenzene has several applications in scientific research:
Radiochemistry: It is used as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Organic Synthesis: It serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of fluorinated aromatic compounds, which are important in the development of advanced materials.
Comparison with Similar Compounds
1-Fluoro-4-iodobenzene can be compared with other halogenated benzenes:
1-Chloro-4-iodobenzene: Similar in structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-4-iodobenzene: Contains a bromine atom instead of fluorine.
1-Iodo-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity compared to this compound.
This compound is unique due to the presence of both fluorine and iodine atoms, which provide a balance of reactivity and stability, making it a valuable compound in various chemical applications .
Properties
IUPAC Name |
1-fluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNQDBQYEBMPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059854 | |
Record name | p-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-34-1 | |
Record name | 1-Fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroiodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FLUORO-4-IODOBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-FLUORO-4-IODOBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FLUOROIODOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Z2C5X7RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-fluoro-4-iodobenzene in C−C coupling reactions?
A1: this compound acts as an electrophile in palladium and copper-catalyzed C−C coupling reactions with sydnone methide anions. These anions, derived from deprotonated sydnone methides, act as π-electron rich anionic N-heterocyclic carbenes. [] This type of reaction allows for the formation of new carbon-carbon bonds, expanding the possibilities for the synthesis of complex organic molecules.
Q2: How does the presence of this compound in a solution containing free radicals impact NMR measurements?
A2: The presence of this compound in solutions containing free radicals, like bisdiphenylene phenyl allyl, significantly influences the 19F dynamic nuclear polarization (DNP) experiments. [] This effect arises from intermolecular hyperfine couplings between the fluorine nuclei of this compound and the unpaired electron spin of the free radical. The interaction has both dipolar and scalar components, affecting the NMR enhancements observed. Notably, the magnitude of these interactions and the resulting spectral density functions vary depending on the experimental conditions like magnetic field strength and temperature.
Q3: Why is this compound used as a solvent in DNP experiments with free radicals?
A3: this compound serves as a suitable solvent in DNP experiments with free radicals due to its ability to participate in both dipolar and scalar interactions with the radical's unpaired electron. [] The competition between these two interactions offers valuable insights into the dynamics and nature of these interactions. The use of proton DNP as a probe for the dipolar interaction allows for the separation of the scalar and dipolar contributions, providing a more complete understanding of the system.
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